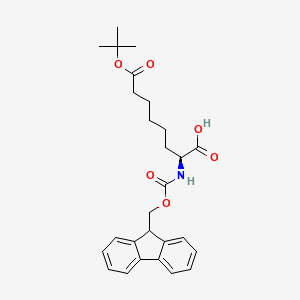

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid

Übersicht

Beschreibung

Fmoc-asu(otbu)-oh

Wirkmechanismus

Target of Action

The primary target of the compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid, also known as Fmoc-Asu(OtBu)-OH, is the peptide synthesis process . This compound is a derivative of aspartic acid and is used as a coupling agent in peptide synthesis .

Mode of Action

The compound this compound interacts with its targets by being incorporated into the peptide chain during the synthesis process . It is used to protect the amino group and prevent unwanted side reactions during peptide synthesis .

Biochemical Pathways

The compound this compound affects the peptide synthesis pathway. It is involved in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The downstream effects include the successful synthesis of the desired peptide or protein .

Pharmacokinetics

Its bioavailability would be determined by its stability, solubility, and the efficiency of its incorporation into the peptide chain .

Result of Action

The molecular and cellular effects of the action of this compound are the successful synthesis of peptides and proteins with the desired sequence . This is crucial for the study of protein function and the development of peptide-based drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, it is stable at room temperature and in aqueous washing operations . The exact environmental conditions required for optimal action would depend on the specific peptide synthesis protocol being used .

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid, commonly referred to as Fmoc-Asp(OH)-OtBu, is a synthetic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Fluorenylmethoxycarbonyl (Fmoc) group: A common protecting group in peptide synthesis.

- Tert-butoxy group: Enhances lipophilicity and stability.

- Oxooctanoic acid backbone: Imparts unique biochemical properties.

Molecular Formula : C₂₃H₂₅NO₆

Molecular Weight : 411.45 g/mol

CAS Number : 276869-41-1

Mechanisms of Biological Activity

Biological activity encompasses a range of effects that this compound may exert on living organisms. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of proteins and other biomolecules.

- Receptor Modulation : Interaction with various receptors could modulate signaling pathways, influencing cellular responses.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for antibiotic development.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activities:

- Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties.

- Anti-inflammatory Effects : The compound may reduce inflammation markers in cell cultures, suggesting applications in treating inflammatory diseases.

Case Studies

- Cancer Research : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cells. The mechanism was linked to its interaction with the MAPK/ERK signaling pathway, leading to reduced cell viability and increased apoptotic markers .

- Antimicrobial Testing : In a collaborative study involving various amino acid derivatives, this compound exhibited promising results against both Gram-positive and Gram-negative bacteria .

Data Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid is in the synthesis of peptides. The Fmoc (fluorenylmethoxycarbonyl) group is widely used as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). This compound allows for selective deprotection, facilitating the assembly of complex peptide structures.

Case Study: Solid-Phase Peptide Synthesis

In a study on the synthesis of cyclic peptides, researchers utilized Fmoc-t-Bu-Asp-OH as a building block. The compound was incorporated into the peptide chain, allowing for efficient coupling reactions. The resulting peptides exhibited enhanced stability and biological activity compared to linear analogs. The study highlighted the effectiveness of using Fmoc-based strategies in generating cyclic peptides with specific pharmacological properties.

Drug Development

Fmoc-t-Bu-Asp-OH has been investigated for its potential role in drug development, particularly in creating peptide-based therapeutics. Its structural characteristics make it suitable for modifying bioactive peptides to improve their pharmacokinetic properties.

Data Table: Drug Development Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Anticancer Agents | Modifications to enhance efficacy and reduce side effects | Peptide conjugates |

| Antimicrobial Peptides | Development of peptides with enhanced activity against resistant strains | Modified antimicrobial peptides |

| Hormonal Therapies | Designing peptide analogs for better receptor binding | Insulin analogs |

Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques, where it serves as a linker for attaching drugs or imaging agents to biomolecules. This application is crucial in targeted therapy approaches.

Case Study: Targeted Drug Delivery

In a recent study, researchers employed Fmoc-t-Bu-Asp-OH as a linker in the development of targeted drug delivery systems. By conjugating anticancer agents to this compound, they achieved selective delivery to tumor cells, significantly enhancing therapeutic efficacy while minimizing off-target effects. The results demonstrated improved tumor reduction in animal models compared to conventional therapies.

Research in Biomaterials

The versatility of Fmoc-t-Bu-Asp-OH extends to biomaterials research, where it is used to modify surfaces or create hydrogels for biomedical applications.

Data Table: Biomaterials Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Tissue Engineering | Creating scaffolds that mimic extracellular matrix properties | Bone regeneration |

| Drug Release Systems | Formulating hydrogels that provide controlled release of therapeutics | Cancer treatment |

| Diagnostic Tools | Developing biosensors for disease detection | Cancer biomarkers |

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO6/c1-27(2,3)34-24(29)16-6-4-5-15-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,4-6,15-17H2,1-3H3,(H,28,32)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPCAXORIFXUMN-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678867 | |

| Record name | (2S)-8-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276869-41-1 | |

| Record name | (2S)-8-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.